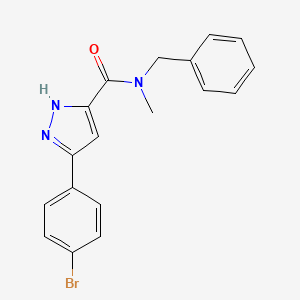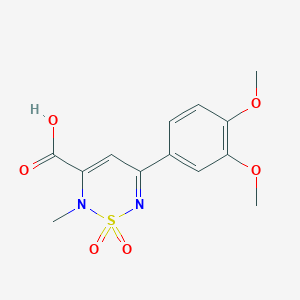![molecular formula C20H15N3O2S3 B11295598 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)propanamide](/img/structure/B11295598.png)
3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoline moiety, and a thiophene group
Métodos De Preparación
The synthesis of 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then cyclized with chloroacetic acid to form the thiazolidinone ring.
Introduction of the Thiophene Group: The thiazolidinone ring is then reacted with a thiophene aldehyde under basic conditions to introduce the thiophene group via a Knoevenagel condensation reaction.
Attachment of the Quinoline Moiety: The final step involves the coupling of the thiazolidinone-thiophene intermediate with a quinoline derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as alkyl halides or acyl chlorides.
Condensation: The thiazolidinone ring can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Aplicaciones Científicas De Investigación
3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Preliminary studies suggest that this compound may have antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme. Additionally, the compound may induce conformational changes in the target protein, leading to altered function.
Comparación Con Compuestos Similares
Similar compounds to 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE include:
3-Morpholinorhodanine: This compound has a similar thiazolidinone ring structure but contains a morpholine group instead of a quinoline moiety.
3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid: This compound is structurally similar but lacks the quinoline moiety.
The uniqueness of 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE lies in its combination of the thiazolidinone ring, thiophene group, and quinoline moiety, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C20H15N3O2S3 |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C20H15N3O2S3/c24-17(22-15-7-1-4-13-5-2-9-21-18(13)15)8-10-23-19(25)16(28-20(23)26)12-14-6-3-11-27-14/h1-7,9,11-12H,8,10H2,(H,22,24)/b16-12- |
Clave InChI |
BKFBNOVPYHRNEC-VBKFSLOCSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)NC(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Azepan-1-yl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11295530.png)

![2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11295537.png)

![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B11295547.png)
![2-(4-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11295554.png)
![3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11295562.png)
![2-[(4-ethylphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11295567.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B11295572.png)
![N-[(2R)-2-hydroxypropyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11295580.png)
![3-(4-methylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11295588.png)

![N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11295607.png)
